![molecular formula C21H26N2O4 B3571675 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine](/img/structure/B3571675.png)
1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as DAPP, is a piperazine derivative that has been studied for its potential pharmacological properties. This compound has been synthesized and studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including neuronal signaling, calcium regulation, and cell survival. 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to bind to the sigma-1 receptor with high affinity, which may contribute to its potential pharmacological properties.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have a variety of biochemical and physiological effects, particularly in neuronal cells. It has been shown to protect against oxidative stress and apoptosis, which may contribute to its potential use as a neuroprotective agent. 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate calcium signaling, which may have implications for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments is its potential specificity for the sigma-1 receptor. This may allow researchers to study the role of this receptor in various physiological processes. However, one limitation of using 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine is its potential off-target effects, as it may bind to other receptors or proteins in addition to the sigma-1 receptor.
Future Directions
There are several potential future directions for research involving 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine. One area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the study of the sigma-1 receptor and its role in various physiological processes. Additionally, further research may be needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine and its potential off-target effects.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including neuronal signaling, calcium regulation, and cell survival. 1-(2,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells.
properties
IUPAC Name |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-9-8-17(20(14-19)26-2)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUICVUPDDICTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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